2-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Overview
Description
“2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1260913-24-3 . Its molecular weight is 245.08 . The IUPAC name for this compound is 2-bromo-N-methoxy-N-methylnicotinamide .
Molecular Structure Analysis
The molecular formula of “2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is C8H9BrN2O2 . The InChI code for this compound is 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is 245.07 . The molecular formula is C8H9BrN2O2 . The InChI code is InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 . The InChI key is MPFPHOPOQKGZTD-UHFFFAOYSA-N .Scientific Research Applications
- Synthesis of Vicinal Haloethers
- Scientific Field : Organic Chemistry
- Application Summary : The compound 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, which is structurally similar to the compound you mentioned, was synthesized from β, β-dicyanostyrene . These types of compounds have potential to be building blocks in organic synthesis .
- Methods of Application : The synthesis involved the use of methanol as a solvent, which also participated in and dominated the reaction result . The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .
- Results : Two novel vicinal haloether compounds were synthesized and characterized . Future work will emphasize exploring the scope of β, β-dicyanostyrene derivatives and illustrating the reaction mechanism .
- Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : The study describes the efficient synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions . These reactions involved 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives were investigated for their quantum mechanical properties and biological activities .
- Methods of Application : The synthesis was carried out using palladium as a catalyst . The structures of the synthesized compounds were confirmed by Density Functional Theory (DFT) studies .
- Results : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals . Additionally, some of the compounds exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .
- Production of Molecular Salts in Bromanilic Acid Substituted-Pyridine Molecular Complexes
- Scientific Field : Physical Chemistry
- Application Summary : The study involves the production of molecular salts in bromanilic acid substituted-pyridine molecular complexes . This process utilizes proton transfer .
- Methods of Application : The method involves the reaction of bromanilic acid with substituted-pyridine . The resulting molecular complexes are then analyzed .
- Results : The study provides insights into the predictable synthons in the production of molecular salts .
properties
IUPAC Name |
2-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPHOPOQKGZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-methoxy-N-methylpyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.